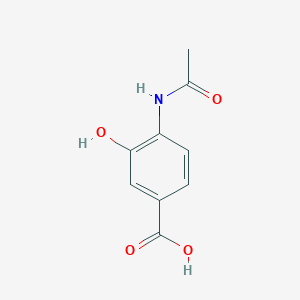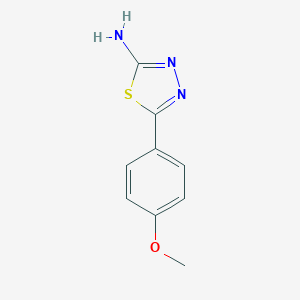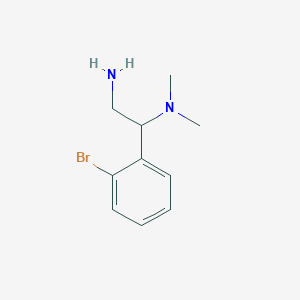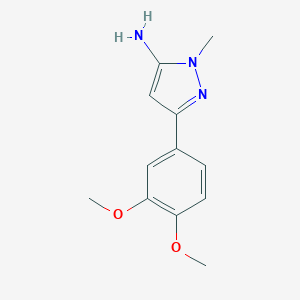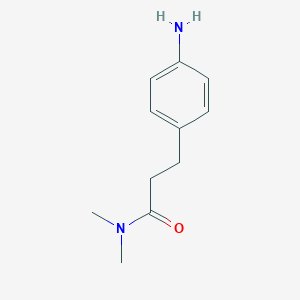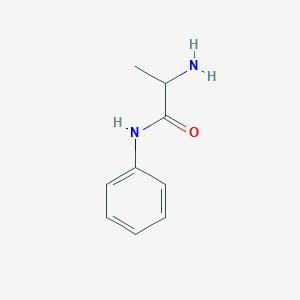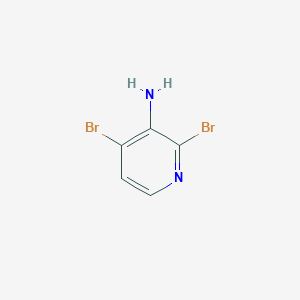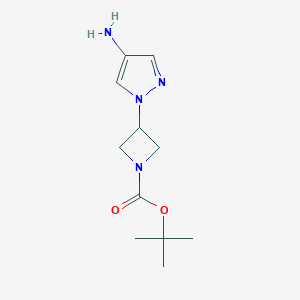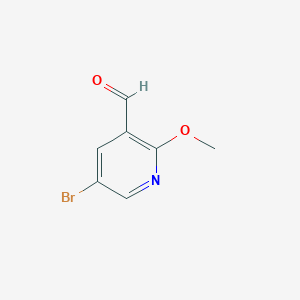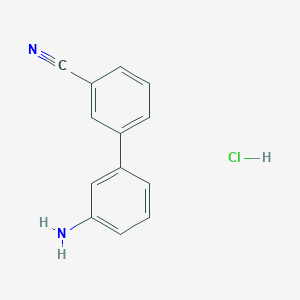
3'-Aminobiphenyl-3-carbonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions and one-step conversions. For instance, 2-amino-N'-arylbenzamidines are converted into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using Appel salt and Hünig's base, yielding products in 53-81% yields . Another example is the synthesis of 3-amino-2,4-dicarbonitrile-5-methylbiphenyls through a three-component reaction involving aromatic aldehydes, malononitrile, and acetone, catalyzed by NaOMe under solvent-free conditions . These methods highlight the efficiency and environmental friendliness of the synthesis processes for compounds with similar structural features to 3'-Aminobiphenyl-3-carbonitrile hydrochloride.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile was determined, revealing coplanar arrangements of certain substituents and a significant dihedral angle between the two benzene rings . These structural analyses provide insights into the molecular conformations and potential reactivity of the compounds.
Chemical Reactions Analysis
The reactivity of these compounds under different conditions has been investigated. For instance, the behavior of 4-imino-3-phenyl-3,4-dihydroquinazoline-2-carbonitrile towards acid and base hydrolysis was studied . Additionally, the interaction of 2-amino-8-chloro-4-phenyl-5,11-dihydro-6H-pyrido[2,3-a]carbazole-3-carbonitrile with calf thymus DNA through intercalation was suggested, indicating potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their molecular structures and the nature of their substituents. Hydrogen bonding, as well as π-π and C-H···π interactions, play a role in the stabilization of the crystal structures, as observed in the case of 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile . These interactions could influence the solubility, stability, and overall reactivity of the compounds.
科学的研究の応用
Antibacterial and Antitubercular Agents
Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine, synthesized through reactions involving similar compounds, exhibit significant antibacterial activity. This suggests the potential of 3'-Aminobiphenyl-3-carbonitrile hydrochloride derivatives in developing new antibacterial agents (Rostamizadeh et al., 2013). Furthermore, certain derivatives have shown promise as potent anti-tubercular agents, indicating their potential application in treating tuberculosis (Obu et al., 2021).
Corrosion Inhibition
Compounds with the carbonitrile group have been extensively studied for their corrosion inhibition properties. Derivatives similar to 3'-Aminobiphenyl-3-carbonitrile hydrochloride have been found to effectively inhibit corrosion of metals in acidic environments, making them valuable for industrial applications (Verma et al., 2015). These findings suggest the potential for derivatives of 3'-Aminobiphenyl-3-carbonitrile hydrochloride in developing new corrosion inhibitors.
Photovoltaic and Optical Applications
Research on pyranochromene derivatives demonstrates their structural and optical properties, making them suitable for application in photovoltaic devices and organic–inorganic photodiode fabrication (Zeyada et al., 2016). The ability of these compounds to absorb light and convert it into electrical energy suggests potential applications of 3'-Aminobiphenyl-3-carbonitrile hydrochloride derivatives in the development of new materials for solar energy conversion and electronic devices.
Antioxidant and Cytotoxic Activities
Some derivatives have been investigated for their DNA binding, antioxidant, and cytotoxic activities, indicating their potential use in biomedical research, particularly in cancer therapy and the development of new drugs with antioxidant properties (Farajzadeh Dehkordi et al., 2015).
特性
IUPAC Name |
3-(3-aminophenyl)benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2.ClH/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12;/h1-8H,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOUTQMBXQFWJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)N)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-aminophenyl)benzonitrile Hydrochloride | |
CAS RN |
1049744-24-2 |
Source


|
| Record name | [1,1′-Biphenyl]-3-carbonitrile, 3′-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049744-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


